molecular formula C6H5N3O2 B14446763 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione CAS No. 73771-32-1

1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione

Cat. No.: B14446763
CAS No.: 73771-32-1
M. Wt: 151.12 g/mol
InChI Key: FERQFDYACZXVJU-UHFFFAOYSA-N
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Description

1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione typically involves cyclization reactions. One common method includes the cyclization of 1,3-diketones with urotropine in the presence of ammonium acetate . Another approach involves the use of 1,3-biselectrophilic reagents and 1H-imidazol-4(5)-amine derivatives .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. The use of catalytic systems, such as NHC-copper catalysts, has also been explored to facilitate the synthesis under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: HBr, DMSO

    Reduction: Hydrazonoyl halides, triethylamine

    Substitution: Phenylboronic acid, Pd(dppf)Cl2, K2CO3

Major Products:

    Oxidation: 2,4(5)-disubstituted imidazoles

    Reduction: Substituted 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones

    Substitution: Carboxylic acids and other substituted derivatives

Mechanism of Action

The mechanism of action of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are crucial in various types of cancer . The compound’s ability to inhibit these enzymes disrupts critical cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrimidine
  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine

Comparison: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

73771-32-1

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione

InChI

InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h2H,1H2,(H,7,8)(H,9,10,11)

InChI Key

FERQFDYACZXVJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC1=O)N=CN2

Origin of Product

United States

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